molecular formula C28H30N2O6 B2718471 1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one CAS No. 449765-67-7

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one

Cat. No. B2718471
CAS RN: 449765-67-7
M. Wt: 490.556
InChI Key: FGZCBBLIVQSFTQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes functional groups such as nitrophenyl, methoxy, and dihydroisoquinolin .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and conformational analysis of stereoisomeric tetrahydroisoquinolines show the versatility of these compounds in generating diverse molecular structures with potential applications in medicinal chemistry (Sohár et al., 1992). These methodologies could potentially apply to the synthesis of the compound you're interested in.

  • Studies on optically active diaryl tetrahydroisoquinoline derivatives have provided insights into their conformation and potential as catalysts, with significant implications for stereocontrolled synthesis (Naicker et al., 2011). This research could be relevant for understanding the stereochemistry of the compound .

Potential Applications

  • Research into the synthesis of pyrroloquinolines from related quinoline derivatives has demonstrated the utility of these compounds in formal total syntheses of complex natural products (Roberts et al., 1997). This could suggest potential applications in the synthesis of bioactive molecules.

  • The development and evaluation of isoquinoline derivatives for their antiarrhythmic properties indicate the potential medicinal applications of compounds within this class (Markaryan et al., 2000). Although the specific pharmacological activities of the compound you mentioned are not discussed, this highlights the broader relevance of similar compounds in therapeutic development.

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results .

properties

IUPAC Name

1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-4-23(19-8-6-5-7-9-19)28(31)29-15-14-20-16-26(34-2)27(35-3)17-24(20)25(29)18-36-22-12-10-21(11-13-22)30(32)33/h5-13,16-17,23,25H,4,14-15,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZCBBLIVQSFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one

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